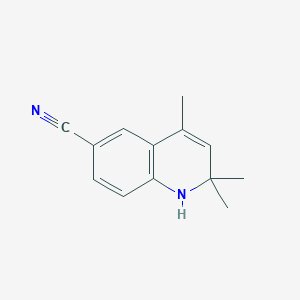

2,2,4-trimethyl-1H-quinoline-6-carbonitrile

Description

Properties

IUPAC Name |

2,2,4-trimethyl-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-9-7-13(2,3)15-12-5-4-10(8-14)6-11(9)12/h4-7,15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIRVXNSXNHPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)C#N)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260878-45-2 | |

| Record name | 2,2,4-trimethyl-1,2-dihydroquinoline-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1H-quinoline-6-carbonitrile can be achieved through various methods. One common approach involves the reaction of hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . Another method includes the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate or diethylmalonate in the presence of a catalytic amount of piperidine in ethanol .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable processes. These methods may include the use of microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts such as NaHSO4·SiO2 .

Chemical Reactions Analysis

Nitrile Functionalization Reactions

The nitrile group at position 6 undergoes selective transformations under controlled conditions:

Cyclization via Nucleophilic Attack

In the presence of potassium tert-butoxide (t-BuOK), the nitrile participates in cyclization reactions with azolopyrimidines. For example:

-

Condensation with 7-methylazolopyrimidines (11a , b ) yields 7-[(E)-2,2,4-trimethylhydroquinolin-6-ylidenemethyl]triazolo/pyrazolo[1,5-a]pyrimidin-6-yl carboxylic acids (12a , b ) .

-

These products exhibit trans-configuration, confirmed by ¹H NMR coupling constants (J = 16 Hz for olefinic protons) .

Aldol Condensation Reactions

The nitrile-bearing quinoline scaffold reacts with ketones to form α,β-unsaturated carbonyl derivatives:

Acetone Condensation

Under mild basic conditions, 2,2,4-trimethyl-1H-quinoline-6-carbonitrile reacts with acetone to synthesize 4-(2,2,4-trimethylhydroquinoline-6-yl)-3-buten-2-ones (13a , b , 14 ) . These products serve as intermediates for synthesizing bioactive heterocycles.

| Reaction Parameter | Value |

|---|---|

| Catalyst | Pyridine |

| Temperature | 50–60°C |

| Reaction Time | 3–5 h |

| Key Spectral Data | ¹H NMR: δ 8.23–9.05 ppm (trans-olefinic protons) |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitution:

Formylation via Vilsmeier–Haack Reaction

While not directly reported for the nitrile derivative, analogous hydroquinolinecarbaldehydes (e.g., 5a , 6b ) are synthesized via Vilsmeier–Haack formylation . This suggests potential adaptability for introducing formyl groups at specific positions.

Reduction and Oxidation Pathways

Limited direct data exists for this compound, but related quinolinones provide insight:

Hypothetical Reduction

The nitrile group may be reduced to an amine using LiAlH₄ or catalytic hydrogenation, though experimental verification is needed.

Oxidation Susceptibility

Methyl groups on the quinoline ring are prone to oxidation, forming hydroxyl or ketone derivatives under strong oxidizing agents (e.g., KMnO₄) .

Cycloaddition and Heterocycle Formation

The nitrile group participates in cycloaddition reactions:

Steric and Electronic Influences

Scientific Research Applications

Chemical Synthesis

Precursor in Heterocyclic Compounds:

2,2,4-trimethyl-1H-quinoline-6-carbonitrile serves as a precursor in the synthesis of various heterocyclic compounds. It can be utilized in reactions that yield complex molecular architectures with potential biological activity. For instance, it has been involved in the synthesis of new triazole and pyrazole derivatives through condensation reactions with other nitrogen-containing compounds .

Synthetic Methodologies:

The compound can be synthesized via methods such as the condensation of aniline with acetone in the presence of catalysts like natural zeolite clinoptilonite. This method has demonstrated high yields (up to 96%) under optimized conditions . Additionally, it can undergo transformations to yield nitriles and amides through reactions with various reagents under controlled conditions .

Biological Applications

Antioxidant Properties:

Research indicates that this compound exhibits significant antioxidant properties. These properties are crucial for protecting biological systems from oxidative stress, making it a candidate for further exploration in therapeutic applications aimed at combating oxidative damage .

Pharmacological Potential:

The compound has been evaluated for its pharmacological properties, particularly its antiviral activities. Quinoline derivatives have shown efficacy against several viral strains, including Zika virus and human immunodeficiency virus. This positions this compound as a potential lead compound for developing antiviral agents .

Industrial Applications

Rubber and Polymer Industries:

One of the primary applications of this compound is as an antioxidant in the rubber industry. It is used to prevent oxidative degradation in styrene-butadiene and nitrile-butadiene rubbers and latexes. Its effectiveness in this role contributes to the longevity and durability of rubber products .

Environmental Considerations:

While the compound has beneficial applications, it is also essential to consider its environmental impact. The GreenScreen® assessment indicates that while it is effective as an antioxidant, there are concerns regarding its persistence and potential toxicity. Thus, ongoing research aims to identify safer alternatives or substitutes .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Precursor for heterocyclic compounds; high-yield synthesis methods using various catalysts. |

| Biological Applications | Antioxidant properties; potential antiviral agent against multiple viral strains. |

| Industrial Use | Antioxidant in rubber and polymer industries; enhances product durability. |

| Environmental Impact | Concerns regarding persistence and toxicity; need for safer substitutes identified. |

Case Studies

-

Synthesis of Heterocyclic Compounds:

A study demonstrated the successful synthesis of triazole derivatives from this compound through condensation reactions with activated carbonyl compounds. The resulting products exhibited promising biological activities. -

Antioxidant Efficacy:

Research evaluating the antioxidant capacity of this compound showed that it effectively mitigated oxidative stress in cellular models. This finding supports its potential use in pharmaceutical formulations aimed at reducing oxidative damage. -

Rubber Industry Application:

In industrial settings, this compound was incorporated into rubber formulations leading to enhanced resistance against thermal and oxidative degradation compared to control samples without antioxidants.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1H-quinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of gluconate 2-dehydrogenase, which plays a role in glucose metabolism . The compound’s antiallergic and antiasthmatic effects are likely due to its ability to modulate immune responses and reduce inflammation .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position and type of substituents significantly influence physical properties like melting points (mp) and solubility. For example:

- 5-Amino-2,3-dihydroimidazo[2,1-a]isoquinoline-6-carbonitrile (3g): Mp 274–276°C, with amino and nitrile groups contributing to high polarity .

- 5-Amino-9-chloro derivative (3h): Mp 288–290°C; chlorine’s electron-withdrawing effect increases intermolecular forces .

- Pyrano[3,2-c]quinoline derivatives (6b–6f): Mp ranges from 210–290°C. Ethyl or phenoxyphenyl substituents reduce mp compared to chlorophenyl groups due to steric effects .

The target compound’s three methyl groups likely lower its mp relative to amino- or chloro-substituted analogs, as methyl is less polar.

Spectroscopic Differences

NMR and IR data highlight electronic environments:

- 2-Amino-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (8): 1H-NMR shows δ 2.56–2.76 (m, C-5/C-6 protons) and aromatic signals at δ 7.16–7.98 .

- 5-Amino-2,3-dihydroimidazo[2,1-a]isoquinoline-6-carbonitrile (3g): IR peaks at 2182 cm⁻¹ (C≡N) and 1638 cm⁻¹ (C=N) .

The target compound’s methyl groups would upfield-shift adjacent protons in NMR, while the nitrile’s IR absorption (~2180 cm⁻¹) remains consistent.

Comparative Data Table

Biological Activity

2,2,4-trimethyl-1H-quinoline-6-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives have been extensively studied for their diverse pharmacological properties, including antimicrobial, anticancer, and hepatoprotective effects. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .

Anticancer Effects

The anticancer potential of quinoline derivatives has been documented extensively. For instance, a related compound demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range. The proposed mechanism includes the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 3.5 | Induction of apoptosis |

| HCT116 | 2.8 | Cell cycle arrest and apoptosis |

Hepatoprotective Effects

Recent studies have shown that 6-hydroxy derivatives of quinoline compounds possess hepatoprotective properties. In animal models with acetaminophen-induced liver injury, these compounds reduced oxidative stress markers and improved liver function tests. The protective effects are attributed to enhanced antioxidant enzyme activity and inhibition of pro-inflammatory cytokines .

Study on Hepatoprotection

A notable study investigated the effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline in rats with acetaminophen-induced liver damage. Results indicated a significant reduction in liver injury markers such as ALT and AST levels. The compound also reduced oxidative stress by normalizing glutathione levels and decreasing lipid peroxidation products .

Anticancer Evaluation

Another research effort focused on evaluating the anticancer properties of quinoline derivatives against various human cancer cell lines. The study found that certain derivatives exhibited potent antiproliferative activity by disrupting mitochondrial function and triggering apoptotic pathways .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- DNA Intercalation : Similar quinoline compounds can intercalate into DNA, disrupting replication and transcription.

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation.

- Antioxidant Activity : They enhance the activity of endogenous antioxidant enzymes, reducing oxidative stress .

Q & A

Q. What are the key structural and physicochemical properties of 2,2,4-trimethyl-1H-quinoline-6-carbonitrile?

The compound features a quinoline core substituted with methyl groups at positions 2, 2, and 4, and a nitrile group at position 5. Its IUPAC name is 2,2,4-trimethyl-6-[(2,2,4-trimethyl-1H-quinolin-6-yl)methyl]-1H-quinoline, with a molecular formula of C₂₅H₃₀N₂ and a molecular weight of 358.53 g/mol . Stability and solubility data are limited, but quinoline derivatives generally exhibit moderate solubility in polar aprotic solvents like DMF or DMSO, requiring optimization for specific experimental conditions .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves multi-step protocols:

- Step 1 : Condensation of substituted aldehydes with amines (e.g., 1-tetralone and ammonium acetate) under reflux in ethanol to form the quinoline backbone .

- Step 2 : Introduction of the nitrile group via nucleophilic substitution or cyanation reactions, often using catalysts like palladium on carbon .

- Step 3 : Methylation at positions 2, 2, and 4 using methyl halides or dimethyl sulfate under basic conditions . Reaction progress is monitored by TLC, and purification involves recrystallization from ethanol-DMF mixtures .

Q. How is this compound characterized spectroscopically?

- NMR : ¹H and ¹³C NMR identify methyl group environments (δ 1.5–2.5 ppm for CH₃) and nitrile signals (C≡N stretching at ~2200 cm⁻¹ in IR).

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Limited data exist, but SHELX software (e.g., SHELXL) is recommended for structure refinement if single crystals are obtained .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved?

Discrepancies in NMR or MS data often arise from impurities or tautomeric equilibria. Strategies include:

- Dynamic NMR Experiments : To detect tautomerization or conformational changes.

- High-Pressure Liquid Chromatography (HPLC) : For purity assessment (>98% recommended) .

- Computational Modeling : Density Functional Theory (DFT) calculations to predict spectral profiles and compare with experimental results .

Q. What experimental design considerations are critical for studying its biological activity?

- Solubility Optimization : Use co-solvents like DMSO (≤1% v/v) to avoid cytotoxicity .

- Dose-Response Studies : Test concentrations from 1–100 µM in cell-based assays, with proper controls for nitrile group reactivity.

- Target Identification : Molecular docking against enzymes (e.g., kinases) using software like AutoDock, leveraging the nitrile’s hydrogen-bonding potential .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Challenge : Flexibility of methyl groups and weak intermolecular interactions.

- Solutions :

Q. How do steric effects from the 2,2,4-trimethyl groups influence reactivity?

The methyl groups create steric hindrance, which:

- Reduces Nucleophilic Substitution Rates : At position 6, requiring harsher conditions (e.g., elevated temperatures).

- Stabilizes Tautomers : By restricting rotation around the quinoline ring . Computational studies (e.g., Gaussian) can quantify steric maps and predict reaction sites .

Methodological Guidance

Q. What protocols are recommended for optimizing synthetic yield?

- Catalyst Screening : Test Pd/C, CuI, or FeCl₃ for cyanation steps .

- Reaction Monitoring : Use TLC with hexane/ethyl acetate (7:3) to track intermediates .

- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization .

Q. How can researchers validate the compound’s stability under experimental conditions?

- Accelerated Stability Studies : Incubate in PBS (pH 7.4) or cell culture media at 37°C for 24–72 hours, followed by HPLC analysis .

- Light Sensitivity Tests : Store aliquots in amber vials to prevent photodegradation .

Data Interpretation and Reporting

Q. How should researchers address low reproducibility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.